molecular formula C8H5ClS B1589383 7-Chlorobenzo[b]thiophene CAS No. 90407-14-0

7-Chlorobenzo[b]thiophene

Cat. No. B1589383
M. Wt: 168.64 g/mol
InChI Key: GKWIITWUDNYXMG-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

7-Chlorobenzo[b]thiophene-2-carboxylic acid (2.5 g, 11.8 mmol) was suspended in quinoline (20 mL) and treated with copper (0.779 g, 13 mmol). The mixture was heated to 190° C. After 1.5 h, the mixture was allowed to cool down to room temperature and diluted with 200 mL of 2 N HCl. The mixture was extracted three times with ethyl acetate. All the organic layers were combined and washed with 1 N HCl, water and brine, then dried with sodium sulfate. Purification was achieved by flash chromatography using 10 to 20% ethyl acetate in hexanes. Yield=1.8 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.779 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[S:8][C:9](C(O)=O)=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1>N1C2C(=CC=CC=2)C=CC=1.Cl.[Cu]>[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=CC2=C1SC(=C2)C(=O)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Four
Name
copper
Quantity
0.779 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with 1 N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=CC=CC2=C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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